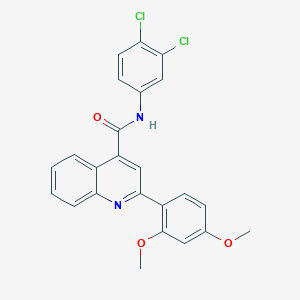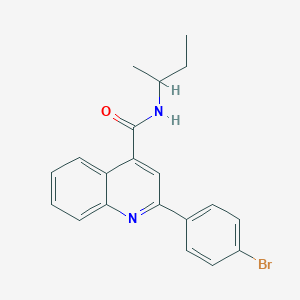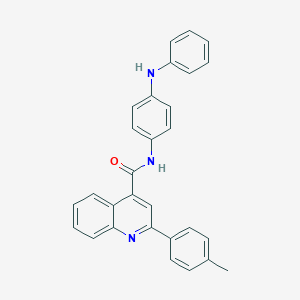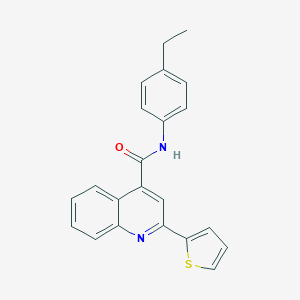![molecular formula C17H19FN2O B443376 3-FLUORO-N'~1~-TRICYCLO[3.3.1.1~3,7~]DEC-2-YLIDENBENZOHYDRAZIDE](/img/structure/B443376.png)
3-FLUORO-N'~1~-TRICYCLO[3.3.1.1~3,7~]DEC-2-YLIDENBENZOHYDRAZIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-fluoro-N’-tricyclo[3311~3,7~]dec-2-ylidenebenzohydrazide is a complex organic compound characterized by its unique tricyclic structure
Vorbereitungsmethoden
The synthesis of 3-fluoro-N’-tricyclo[3.3.1.1~3,7~]dec-2-ylidenebenzohydrazide typically involves multiple steps, starting with the preparation of the tricyclic core. This core can be synthesized through a series of cyclization reactions. The introduction of the fluoro group and the benzohydrazide moiety requires specific reagents and conditions, such as the use of fluorinating agents and hydrazine derivatives. Industrial production methods may involve optimization of these steps to increase yield and purity.
Analyse Chemischer Reaktionen
3-fluoro-N’-tricyclo[3.3.1.1~3,7~]dec-2-ylidenebenzohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
3-fluoro-N’-tricyclo[3.3.1.1~3,7~]dec-2-ylidenebenzohydrazide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with studies exploring its interactions with biological targets.
Medicine: Research may investigate its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound could be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-fluoro-N’-tricyclo[3.3.1.1~3,7~]dec-2-ylidenebenzohydrazide involves its interaction with specific molecular targets. The tricyclic structure allows it to fit into certain binding sites, potentially inhibiting or modulating the activity of enzymes or receptors. The fluoro group may enhance its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
3-fluoro-N’-tricyclo[3.3.1.1~3,7~]dec-2-ylidenebenzohydrazide can be compared with other similar compounds, such as:
Tricyclo[3.3.1.1~3,7~]decane derivatives: These compounds share the tricyclic core but differ in their functional groups.
Fluorinated benzohydrazides: These compounds have similar functional groups but may differ in their core structures.
The uniqueness of 3-fluoro-N’-tricyclo[3.3.1.1~3,7~]dec-2-ylidenebenzohydrazide lies in its combination of the tricyclic core and the fluoro-substituted benzohydrazide moiety, which may confer unique properties and applications.
Eigenschaften
Molekularformel |
C17H19FN2O |
|---|---|
Molekulargewicht |
286.34g/mol |
IUPAC-Name |
N-(2-adamantylideneamino)-3-fluorobenzamide |
InChI |
InChI=1S/C17H19FN2O/c18-15-3-1-2-12(9-15)17(21)20-19-16-13-5-10-4-11(7-13)8-14(16)6-10/h1-3,9-11,13-14H,4-8H2,(H,20,21) |
InChI-Schlüssel |
ULHUMFOGCRVACO-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)C3=NNC(=O)C4=CC(=CC=C4)F |
Kanonische SMILES |
C1C2CC3CC1CC(C2)C3=NNC(=O)C4=CC(=CC=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cycloheptyl-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B443293.png)

![4-[(2-chlorophenoxy)methyl]-N-cycloheptylbenzamide](/img/structure/B443297.png)

![(5E)-5-[[4-[(2-chlorophenyl)methoxy]-3-ethoxy-5-iodophenyl]methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one](/img/structure/B443301.png)

![Methyl 2-[(diphenylacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B443303.png)
![Ethyl 2-(butanoylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B443304.png)

![2-({4-allyl-5-[(2-naphthyloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-bromophenyl)acetamide](/img/structure/B443306.png)
![2-(3-methoxyphenyl)-N-[3-({[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}amino)propyl]-4-quinolinecarboxamide](/img/structure/B443307.png)
![4-[4-(5-bromo-2-propoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B443309.png)

![METHYL 3-[2-(2H-1,3-BENZODIOXOL-5-YL)QUINOLINE-4-AMIDO]THIOPHENE-2-CARBOXYLATE](/img/structure/B443316.png)
